1-(2-(Trifluoromethyl)-1H-indol-6-yl)ethanone
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Overview
Description
1-(2-(Trifluoromethyl)-1H-indol-6-yl)ethanone is a compound that belongs to the class of trifluoromethylated indoles The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is attached to
Preparation Methods
The synthesis of 1-(2-(Trifluoromethyl)-1H-indol-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indole derivatives. This process typically requires the use of trifluoromethylating agents such as Ruppert’s reagent (CF3TMS) or trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often include the use of polar solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to elevated temperatures .
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)-1H-indol-6-yl)ethanone undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-(Trifluoromethyl)-1H-indol-6-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)-1H-indol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing hydrophobic interactions and improving metabolic stability . The indole moiety can interact with various receptors and enzymes, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)-1H-indol-6-yl)ethanone can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzene: This compound has a similar trifluoromethyl group but lacks the indole structure, making it less versatile in biological applications.
Trifluoromethylphenyl ketone: This compound shares the trifluoromethyl and ketone functionalities but differs in the aromatic ring structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the indole ring, which provides a balance of chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H8F3NO |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)-1H-indol-6-yl]ethanone |
InChI |
InChI=1S/C11H8F3NO/c1-6(16)7-2-3-8-5-10(11(12,13)14)15-9(8)4-7/h2-5,15H,1H3 |
InChI Key |
KRSHKDHRWDXHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
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